molecular formula C17H16N2O4S B14262496 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester CAS No. 169030-85-7

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester

Cat. No.: B14262496
CAS No.: 169030-85-7
M. Wt: 344.4 g/mol
InChI Key: ZDEMXQRMFKPJEG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyridine core, an acetic acid moiety, and a methyl ester group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolopyridine with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and migration. This inhibition is achieved through the disruption of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester can be compared with other pyrrolopyridine derivatives, such as:

Properties

IUPAC Name

methyl 2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-5-7-14(8-6-12)24(21,22)19-11-13(10-16(20)23-2)15-4-3-9-18-17(15)19/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEMXQRMFKPJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152688
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169030-85-7
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169030-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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